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Compound of Interest

Compound Name: Capmatinib dihydrochloride

Cat. No.: B3026971

Technical Support Center: Capmatinib
Dihydrochloride

This guide provides researchers, scientists, and drug development professionals with technical
information, troubleshooting advice, and frequently asked questions regarding the impact of
food on the absorption and bioavailability of Capmatinib dihydrochloride.

Frequently Asked Questions (FAQSs)
Q1: What is the general impact of food on the
absorption and bioavailability of Capmatinib?

A: Food, particularly a high-fat meal, has a clinically meaningful impact on the bioavailability of
Capmatinib. Co-administration with a high-fat meal increases the total drug exposure (AUC) by
approximately 46%, while the peak plasma concentration (Cmax) remains unchanged.[1][2][3]
A low-fat meal does not have a clinically significant effect on Capmatinib’s pharmacokinetics.[1]
[2][3] This suggests that the extent of absorption is increased, but the rate of absorption is not
increased. In fact, the time to reach peak concentration (Tmax) is delayed in the presence of a
high-fat meal.[4][5]

Q2: How do different meal types quantitatively affect
Capmatinib's key pharmacokinetic (PK) parameters?
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A: The effects vary significantly between high-fat and low-fat meals when compared to
administration under fasted conditions. The key quantitative data are summarized below.

o With High-Fat Meal = With Low-Fat Meal
Pharmacokinetic

Fasted State (~1000 calories, (~300 calories, 20%
Parameter
50% fat) fat)
AUC (Area Under the A Increased by 46% No clinically
Reference .
Curve) [11121[3] meaningful effect[1][3]
Cmax (Maximum < No significant No clinically
) Reference )
Concentration) change[1][2][3] meaningful effect[3]

Not reported, but
] » Delayed to ~4.0 to effect is not
Tmax (Time to Cmax) ~1 to 2 hours[1][3] ) o
5.6 hours[4][6] considered clinically

meaningful[3]

Q3: What is the clinical recommendation for
administering Capmatinib concerning food?

A: Based on the pharmacokinetic data, the recommended dosage of Capmatinib (400 mg twice
daily) can be taken with or without food.[3][4][6][7] While a high-fat meal increases the AUC,
dedicated studies in cancer patients have shown that the exposure is similar between fed and
fasted conditions at steady-state, and the safety profile is consistent.[3][4] This allows for more
convenient dosing for patients.[4][6]

Experimental Design and Protocols
Q4: What is a typical experimental protocol for a food-
effect study on Capmatinib?

A: A standard food-effect study for an oral small molecule like Capmatinib is typically a single-
dose, open-label, two-period, two-sequence crossover study in healthy adult subjects. This
design allows each subject to act as their own control, minimizing variability.

Detailed Methodology:
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e Subject Population: Healthy adult volunteers.
o Study Design: A randomized, open-label, two-period, two-sequence crossover design.
e Treatment Periods:

o Period 1: Subjects are randomized to one of two arms.

= Arm A (Fasted): Subjects receive a single oral dose of Capmatinib after an overnight
fast of at least 10 hours.

= Arm B (Fed): Subjects receive a single oral dose of Capmatinib within 30 minutes of
consuming a standardized high-fat, high-calorie meal (e.g., approximately 1000
calories, with 50% from fat).[3][4][6]

o Washout Period: A sufficient time is allowed between periods for the drug to be completely
eliminated from the body.

o Period 2: Subjects cross over to the alternate treatment arm. Those in Arm A receive the
drug under fed conditions, and those in Arm B receive it under fasted conditions.

o Pharmacokinetic (PK) Sampling: Serial blood samples are collected at predefined time
points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) in
each period.

e Bioanalysis: Plasma concentrations of Capmatinib are measured using a validated analytical
method (e.g., LC-MS/MS).

o Data Analysis: PK parameters (AUC, Cmax, Tmax) are calculated for each subject under
both fed and fasted conditions. Statistical analysis is performed to determine the geometric
mean ratios (Fed/Fasted) and 90% confidence intervals for AUC and Cmax.
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Caption: Workflow of a typical food-effect bioavailability study.
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Mechanism & Troubleshooting
Q5: What is the underlying mechanism of action for
Capmatinib?

A: Capmatinib is a potent and selective inhibitor of the MET receptor tyrosine kinase.[1][8] In
certain cancers, such as non-small cell lung cancer (NSCLC), aberrant activation of the MET
pathway (e.g., through MET exon 14 skipping mutations) drives tumor growth and survival.[1]
[9] Capmatinib binds to the ATP-binding site of the MET kinase, preventing its phosphorylation
and the subsequent activation of downstream signaling pathways like RAS/MAPK and
PISK/AKT.[9][10] This blockade inhibits cancer cell proliferation and survival.[1][3]

/ Nodes HGF [label="HGF\n(Ligand)", fillcolor="#FFFFFF", fontcolor="#202124"]; MET
[label="MET Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K",
fillcolor="#FFFFFF", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FFFFFF",
fontcolor="#202124"]; RAS [label="RAS", fillcolor="#FFFFFF", fontcolor="#202124"]; RAF
[label="RAF", fillcolor="#FFFFFF", fontcolor="#202124"]; MEK [label="MEK",
fillcolor="#FFFFFF", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FFFFFF",
fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration",
shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Capmatinib [label="Capmatinib”,
shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

I/l Edges HGF -> MET [label=" Binds"]; MET -> {PI3K, RAS} [label=" Activates"]; PI3K -> AKT;
AKT -> Proliferation; RAS -> RAF -> MEK -> ERK -> Proliferation; Capmatinib -> MET [label="
Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; }

Caption: Simplified MET signaling pathway and Capmatinib's point of inhibition.

Q6: Troubleshooting: We observed a significant food
effect in our preclinical animal model that differs from
the reported human data. What could be the cause?

A: Discrepancies between preclinical and clinical food effect data are not uncommon. Several
factors could contribute to this:
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» Physiological Differences: The gastrointestinal (Gl) physiology, including pH, transit time, and
bile salt composition, can vary significantly between species (e.g., rodents, canines) and
humans. These differences can alter drug solubility and permeability in ways that are not
directly translatable.

o Formulation Bridging: The formulation used in preclinical studies may differ from the final
clinical tablet formulation. Excipients and manufacturing processes can significantly influence
drug dissolution and its interaction with food. The clinical formulation is optimized for human
administration and may behave differently.

» Meal Composition: The "food" used in animal studies may not accurately replicate the high-
fat, high-calorie meal used in human clinical trials as per regulatory guidelines. The specific
composition and fat content of the meal are critical determinants of the food effect.

o Metabolic Differences: While Capmatinib is primarily metabolized by CYP3A4 and aldehyde
oxidase in humans, the activity and expression of these enzymes can differ in preclinical
species, potentially altering first-pass metabolism in the presence of food.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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